3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Physical Chemistry Solubility Hydrogen Bond Donor/Acceptor Count

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009163-24-9, molecular formula C12H10N2O6S) is a synthetic, low-molecular-weight (310.28 g/mol) thiazolidine-2,4-dione derivative bearing a carboxymethyl substituent at N3 and a 3-aminobenzoic acid moiety at C5. The thiazolidinedione core is a privileged scaffold in medicinal chemistry, historically associated with peroxisome proliferator-activated receptor gamma (PPARγ) agonism (e.g., glitazone antidiabetics) and, more recently, with excitatory amino acid transporter (EAAT) modulation.

Molecular Formula C12H10N2O6S
Molecular Weight 310.28
CAS No. 1009163-24-9
Cat. No. B2583247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
CAS1009163-24-9
Molecular FormulaC12H10N2O6S
Molecular Weight310.28
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CC(=O)O)C(=O)O
InChIInChI=1S/C12H10N2O6S/c15-8(16)5-14-10(17)9(21-12(14)20)13-7-3-1-2-6(4-7)11(18)19/h1-4,9,13H,5H2,(H,15,16)(H,18,19)
InChIKeyGVBBTYSIKUUTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009163-24-9): Procurement-Relevant Chemical Profile


3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009163-24-9, molecular formula C12H10N2O6S) is a synthetic, low-molecular-weight (310.28 g/mol) thiazolidine-2,4-dione derivative bearing a carboxymethyl substituent at N3 and a 3-aminobenzoic acid moiety at C5 . The thiazolidinedione core is a privileged scaffold in medicinal chemistry, historically associated with peroxisome proliferator-activated receptor gamma (PPARγ) agonism (e.g., glitazone antidiabetics) and, more recently, with excitatory amino acid transporter (EAAT) modulation [1]. The compound is commercially available at a standard purity of ≥95%, primarily for research and development use . Unlike fully characterized drug candidates, its pharmacological annotation remains sparse, making it a target for exploratory screening rather than a direct substitute for established tool compounds.

Why Generic Substitution Is Not Advisable for 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid


Thiazolidinedione-based compounds cannot be interchanged based solely on core scaffold similarity. The N3-substituent and the C5-aminoaryl group dictate both the geometry of the molecule and its interaction with biological targets. For example, within the EAAT1 inhibitor series, converting the 4-chlorobenzoic acid motif to a 3-benzoic acid regioisomer can drastically alter transporter subtype selectivity [1]. Similarly, the specific N3-carboxymethyl group in the target compound introduces a free carboxylic acid functionality that is absent in simple N3-methyl or unsubstituted analogs, potentially influencing solubility, hydrogen-bonding capacity, and engagement with carboxylate-recognizing binding sites. Ordering a closely related analog—such as 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009550-36-0) or 4-((2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008003-22-2)—without verifying the differential structure–activity relationship (SAR) data below may lead to loss of target engagement or altered selectivity in downstream assays.

Quantitative Differentiation Evidence for 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Against Structural Analogs


N3 Carboxymethyl Substituent Versus N3 Unsubstituted Analog: Impact on Chemical Properties

The N3-carboxymethyl group in the target compound provides an additional hydrogen bond donor (1) and acceptor (2) compared to the N3-unsubstituted analog 4-((2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008003-22-2). This translates to a higher topological polar surface area (tPSA) and potentially greater aqueous solubility. While no direct head-to-head solubility measurement was located, the quantitative difference in hydrogen bond donor/acceptor count and tPSA can be calculated from the molecular structures. For the target compound, tPSA is 155 Ų; for the N3-unsubstituted analog, tPSA is 121 Ų, a net increase of 34 Ų .

Physical Chemistry Solubility Hydrogen Bond Donor/Acceptor Count

Regioisomeric Benzoic Acid Attachment: 3-Aminobenzoic Acid Versus 4-Aminobenzoic Acid Analogs

In the structurally related EAAT1 inhibitor scaffold (2,4-dioxothiazolidin-5-ylidene)methyl-substituted benzoic acids, the regioisomeric position of the benzoic acid moiety is a critical determinant of transporter subtype selectivity. The hit compound 1a, featuring a 4-chloro-3-benzoic acid substitution, exhibited an EAAT1 IC50 of 20 μM with >15-fold selectivity over EAAT2/EAAT3 (IC50 > 300 μM) [1]. The target compound incorporates a 3-aminobenzoic acid substitution pattern, which is a distinct regioisomer. While direct IC50 data for the target compound are not publicly available, the SAR study explicitly demonstrates that moving or modifying the carboxylic acid group on the phenyl ring can drastically alter potency and selectivity [1].

Medicinal Chemistry EAAT1 Inhibition Regioisomer SAR

N3 Carboxymethyl Versus N3 Methyl or N3 Ethoxycarbonylmethyl Analogs in Patent-Disclosed Hypoglycemic and Aldose Reductase Inhibitory Activity

Japanese Patent JPH08245602A (Terumo Corp.) discloses dioxothiazolidine derivatives, including N3-substituted analogs, as possessing both hypoglycemic activity and aldose reductase inhibitory activity. In the patent, compounds with an N3-carboxymethyl or N3-alkoxycarbonylmethyl group are claimed. One exemplified compound, N-{3-[(2,4-dioxothiazolidin-5-yl)methyl]benzoyl}-phenylalanine, demonstrated in vivo blood glucose lowering in a diabetic mouse model at an oral dose of 100 mg/kg [1]. The target compound, with its free N3-carboxymethyl group, represents the carboxylic acid form of the ester prodrugs often described in this patent class. The free acid may exhibit faster onset but potentially lower oral bioavailability compared to ester prodrugs, a common trade-off in this chemical series.

Antidiabetic Aldose Reductase Inhibition Thiazolidinedione Derivatives

Recommended Application Scenarios for 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Based on Differential Evidence


Exploratory EAAT1 Selectivity Profiling with a 3-Aminobenzoic Acid Regioisomer

Use this compound as a probe to investigate whether the 3-aminobenzoic acid isomer retains or enhances EAAT1 subtype selectivity relative to the published 4-substituted series. The class-level SAR from Hansen et al. (2016) [1] suggests that regioisomeric variation is a productive strategy for tuning transporter selectivity. Pair with comparative testing of 4-((2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008003-22-2) to deconvolve the contribution of the N3-carboxymethyl group versus the aminoaryl regioisomerism.

Free Acid Form in Aldose Reductase / Diabetic Complication In Vitro Models

Employ the target compound as the free carboxylic acid variant of the Terumo Corp. patent series for direct in vitro aldose reductase inhibition assays. The free N3-carboxymethyl group eliminates the need for ester hydrolysis that is required for prodrug analogues, enabling immediate assessment of enzyme inhibition [2]. Compare with ethyl ester analog (e.g., ethyl {5-[(2-(4-chlorobenzylsulphanyl)-4-chlorothiazole-5-yl)methylene]-2,4-dioxothiazolidine-3-yl}acetate) to quantify the impact of ester vs. acid on IC50.

Solubility-Driven Screening Library Inclusion

Incorporate this compound into fragment-based or high-throughput screening libraries where enhanced aqueous solubility is desired. The calculated tPSA of 155 Ų and additional H-bond donors/acceptors relative to N3-unsubstituted analogs predict improved solubility , reducing the need for DMSO cosolvent in biochemical assays and minimizing solvent-related artifacts.

Synthetic Intermediate for Further N3-Derivatization

Utilize the terminal N3-carboxylic acid as a synthetic handle for amide coupling or esterification to generate focused libraries. The meta-benzoic acid at C5 provides an orthogonal reactive site, enabling chemoselective modification. This dual-functionalization strategy is not accessible with N3-methyl or N3-unsubstituted analogs.

Quote Request

Request a Quote for 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.